YO-01027: A Technical Guide to a Potent γ-Secretase Inhibitor
YO-01027: A Technical Guide to a Potent γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable, dipeptidic inhibitor of γ-secretase, a multi-subunit intramembrane protease.[1] It has demonstrated significant activity in preclinical research, particularly in the fields of oncology and neurodegenerative disease. This document provides a comprehensive technical overview of YO-01027, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.
Introduction
γ-secretase is a critical enzyme involved in the cleavage of numerous type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.[2][3] Its role in the production of amyloid-beta (Aβ) peptides has made it a primary target for Alzheimer's disease research, while its regulation of Notch signaling has significant implications for cancer biology.[4][5][6] Gamma secretase inhibitors (GSIs), like YO-01027, were initially developed for Alzheimer's therapy but have been repurposed as potential anticancer agents due to their ability to inhibit Notch receptor cleavage.[5][7] YO-01027 has been instrumental as a research tool to probe the function of γ-secretase and to explore its therapeutic potential.
Mechanism of Action
YO-01027 exerts its inhibitory effect by directly interacting with the γ-secretase complex.[8] Specifically, it targets the N-terminal fragment of Presenilin 1 (PSEN1), which constitutes the catalytic subunit of the enzyme.[8][9] By binding to this component, YO-01027 effectively blocks the proteolytic activity of the complex.
This inhibition prevents the cleavage of γ-secretase substrates. In the context of Notch signaling, YO-01027 blocks the final proteolytic step that releases the Notch Intracellular Domain (NICD). The NICD is essential for downstream signal transduction that regulates cell proliferation, differentiation, and apoptosis.[10] Consequently, treatment with YO-01027 leads to a dose-dependent decrease in NICD production.[8][9] Similarly, it inhibits the processing of the Amyloid Precursor Protein-like protein (APPL), resulting in the accumulation of APPL C-terminal fragments (CTFs).[8][9]
Quantitative Data
The following tables summarize the key quantitative data for YO-01027 based on various in vitro and in vivo studies.
Table 1: In Vitro Potency of YO-01027
| Target/Assay | Cell Line | IC50/EC50 | Reference |
| γ-secretase (Notch cleavage) | SupT1 | 2.92 ± 0.22 nM (IC50) | [9][11] |
| γ-secretase (APPL cleavage) | Cell-free assay | 2.64 ± 0.30 nM (IC50) | [9][11] |
| Dengue Virus (DENV) Replication | Huh7.5.1 | 20 nM (EC50) | [11][12] |
| B16 Cell Inhibition | B16 | 300 µM (IC50, 24h) | [11][12] |
Table 2: In Vivo Efficacy of YO-01027
| Animal Model | Condition | Dosage and Administration | Key Findings | Reference |
| C57BL/6 Mice | Intestinal Adenomas | 3, 10, and 30 μmol/kg; i.p.; q.d. for 5 days | Inhibited epithelial cell proliferation and induced goblet cell differentiation in a dose-dependent manner. | [13] |
| ApoE Knockout Mice | Angiotensin II-induced Abdominal Aortic Aneurysm | Not specified | Blocked activated Notch1 signaling. | [14] |
| Mice with Unilateral Ureteral Ligation | Renal Fibrosis | 250µ g/100g/day ; i.p. for 8 days | Ameliorated renal fibrosis and reduced collagen deposition. | [11] |
| CoreTg Mice | Liver Steatosis | 5µmol/kg/day; i.p. for 14 days | Ameliorated liver steatosis and reduced SREBP-1c expression. | [11][12] |
| MCF7 Tumor Xenograft Mice | Breast Cancer | 1 mg/mL; i.p. every 3 days | Significantly decreased tumor volume and increased latency. | [8] |
Experimental Protocols
Pharmacological Inhibition of γ-Secretase Activity in Cell Culture
This protocol describes the general procedure for assessing the inhibitory effect of YO-01027 on Notch and APPL cleavage in cultured cells.
-
Cell Culture: Culture S2 cells expressing either Notch or APPL in the appropriate medium.
-
Compound Preparation: Prepare a stock solution of YO-01027 in DMSO. For experiments, perform serial dilutions to achieve final concentrations ranging from 0.1 nM to 250 nM.[8][15]
-
Treatment: Induce Notch or APPL expression in the S2 cells. Six hours prior to protein harvesting, add the desired concentrations of YO-01027 to the cell medium.[8][15]
-
Protein Extraction: Lyse the cells in a buffer that also contains the corresponding concentration of YO-01027 to maintain inhibition during the extraction process.[8][15]
-
Immunoblot Analysis: Perform immunoblotting to detect the levels of NICD and APPL CTF fragments. A progressive accumulation of APPL CTFs and a decrease in NICD production with increasing concentrations of YO-01027 indicates effective inhibition.[8][9]
In Vivo Treatment for Intestinal Adenomas in Mice
This protocol outlines the in vivo administration of YO-01027 to study its effects on intestinal adenomas in a mouse model.
-
Animal Model: Utilize C57BL/6 mice with intestinal adenomas.
-
Compound Formulation: Prepare YO-01027 for intraperitoneal (i.p.) injection. The vehicle used should be appropriate for the compound's solubility and biocompatibility.
-
Dosing Regimen: Administer YO-01027 daily for five consecutive days via intraperitoneal injection at doses of 3, 10, and 30 μmol/kg.[13] A control group should receive vehicle only.
-
Tissue Analysis: After the treatment period, sacrifice the mice and collect intestinal tissues.
-
Histological and Molecular Analysis: Perform histological analysis to assess changes in epithelial cell proliferation and goblet cell differentiation.[13] Further molecular analysis can be conducted to examine the expression of Notch signaling pathway components.
Visualizations
Signaling Pathway Diagrams
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. γ-Secretase: Once and future drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. embopress.org [embopress.org]
- 11. 美国GlpBio - YO-01027 (Dibenzazepine, DBZ) | γ-secretase inhibitor | Cas# 209984-56-5 [glpbio.cn]
- 12. glpbio.com [glpbio.com]
- 13. apexbt.com [apexbt.com]
- 14. YO-01027(Dibenzazepine)|γ secretase inhibitor [dcchemicals.com]
- 15. YO-01027 | Gamma-secretase | TargetMol [targetmol.com]
